Cas no 1311316-51-4 (2-(ethanesulfonyl)ethylhydrazine hydrochloride)

2-(ethanesulfonyl)ethylhydrazine hydrochloride structure
1311316-51-4 structure
商品名:2-(ethanesulfonyl)ethylhydrazine hydrochloride
CAS番号:1311316-51-4
MF:C4H13ClN2O2S
メガワット:188.676218748093
CID:4587731

2-(ethanesulfonyl)ethylhydrazine hydrochloride 化学的及び物理的性質

名前と識別子

    • [2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
    • 2-(ethanesulfonyl)ethylhydrazine hydrochloride
    • インチ: 1S/C4H12N2O2S.ClH/c1-2-9(7,8)4-3-6-5;/h6H,2-5H2,1H3;1H
    • InChIKey: MZYZPLGJICLKCA-UHFFFAOYSA-N
    • ほほえんだ: S(=O)(=O)(CC)CCNN.Cl

2-(ethanesulfonyl)ethylhydrazine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332123-250mg
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
1311316-51-4 95%
250mg
¥7776.00 2024-08-09
Enamine
EN300-78608-5.0g
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
1311316-51-4 95%
5.0g
$1779.0 2023-02-12
TRC
E901608-100mg
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
1311316-51-4
100mg
$ 250.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332123-50mg
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
1311316-51-4 95%
50mg
¥3396.00 2024-08-09
Enamine
EN300-78608-2.5g
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
1311316-51-4 95%
2.5g
$1202.0 2023-02-12
Enamine
EN300-78608-10.0g
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
1311316-51-4 95%
10.0g
$2638.0 2023-02-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01108546-5g
[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride
1311316-51-4 95%
5g
¥8785.0 2023-04-03
Aaron
AR01AJDV-1g
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
1311316-51-4 95%
1g
$870.00 2025-02-09
Aaron
AR01AJDV-5g
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
1311316-51-4 95%
5g
$2472.00 2023-12-16
A2B Chem LLC
AV70199-250mg
[2-(ethanesulfonyl)ethyl]hydrazine hydrochloride
1311316-51-4 95%
250mg
$340.00 2024-04-20

2-(ethanesulfonyl)ethylhydrazine hydrochloride 関連文献

2-(ethanesulfonyl)ethylhydrazine hydrochlorideに関する追加情報

Research Brief on 2-(Ethanesulfonyl)ethylhydrazine Hydrochloride (CAS: 1311316-51-4)

2-(Ethanesulfonyl)ethylhydrazine hydrochloride (CAS: 1311316-51-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its hydrazine moiety and ethanesulfonyl group, has been explored for its potential applications in drug discovery, particularly in the development of novel therapeutic agents. Recent studies have highlighted its utility as a versatile building block in organic synthesis and its role in the design of biologically active molecules.

The primary interest in 2-(ethanesulfonyl)ethylhydrazine hydrochloride stems from its ability to serve as a precursor in the synthesis of hydrazone derivatives, which are known for their diverse pharmacological activities. Hydrazones, a class of compounds formed by the condensation of hydrazines with carbonyl groups, have demonstrated antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of 2-(ethanesulfonyl)ethylhydrazine hydrochloride, including its sulfonyl group, enhance its reactivity and make it a valuable intermediate in medicinal chemistry.

Recent research has focused on optimizing the synthetic routes for 2-(ethanesulfonyl)ethylhydrazine hydrochloride to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) reported a high-yield, scalable synthesis of this compound using a one-pot reaction involving ethanesulfonyl chloride and ethylhydrazine hydrochloride under mild conditions. The optimized protocol not only reduced the production cost but also minimized the formation of by-products, making it more suitable for industrial applications.

In addition to its synthetic utility, 2-(ethanesulfonyl)ethylhydrazine hydrochloride has been investigated for its potential as a pharmacophore in drug design. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored its incorporation into small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. The results indicated that derivatives of this compound exhibited promising inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. These findings suggest its potential as a lead compound for developing anti-inflammatory drugs.

Another area of interest is the application of 2-(ethanesulfonyl)ethylhydrazine hydrochloride in the development of anticancer agents. Researchers have utilized its hydrazine functionality to create Schiff base complexes with transition metals, such as platinum and palladium. These complexes have shown cytotoxic effects against various cancer cell lines, as reported in a 2023 study in the European Journal of Medicinal Chemistry. The study highlighted the compound's ability to enhance the stability and bioavailability of metal-based therapeutics, opening new avenues for cancer treatment.

Despite its promising applications, challenges remain in the widespread adoption of 2-(ethanesulfonyl)ethylhydrazine hydrochloride. Issues such as solubility, stability under physiological conditions, and potential toxicity need to be addressed through further research. Recent advancements in formulation technologies, including the use of nanoparticle-based delivery systems, offer potential solutions to these challenges. A 2024 review in Advanced Drug Delivery Reviews discussed the encapsulation of hydrazine derivatives in polymeric nanoparticles to improve their pharmacokinetic properties.

In conclusion, 2-(ethanesulfonyl)ethylhydrazine hydrochloride (CAS: 1311316-51-4) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its role as a synthetic intermediate and pharmacophore underscores its potential in drug discovery. Ongoing studies aim to further elucidate its mechanisms of action and optimize its therapeutic applications. As research progresses, this compound is expected to play an increasingly important role in the development of novel therapeutics for various diseases.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量